1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine
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Overview
Description
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine is an anionic phospholipid with oleic acid tails (18:1) and a head group that contains both a carboxylic acid (COOH) and an amine (NH2) group . This compound is commonly used in the preparation of lipid-mixing vesicles, liposomes, or artificial membranes . It is also known for its role in various biological and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine typically involves the esterification of oleic acid with glycerol to form 1,2-dioctadecenoyl-sn-glycerol. This intermediate is then reacted with phosphoric acid and a nucleophilic halogenating agent, such as phosphorus trichloride, to form 1,2-dioctadecenoyl-sn-glycero-3-phosphate . The final step involves the reaction of this phosphate with serine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is typically produced in a reagent-grade form for research purposes .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine undergoes various chemical reactions, including:
Oxidation: The oleic acid tails can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter the functional groups on the head group.
Substitution: The carboxylic acid and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleic acid tails can produce shorter-chain fatty acids, while substitution reactions can introduce new functional groups to the head group .
Scientific Research Applications
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine involves its integration into lipid bilayers, where it can influence membrane fluidity and stability . The compound’s anionic nature allows it to interact with positively charged molecules, affecting membrane potential and signaling pathways . In drug delivery systems, it helps encapsulate and transport therapeutic agents to specific targets within the body .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: A phospholipid commonly used in liposome formulations and drug delivery systems.
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Another phospholipid used in similar applications.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Known for its role in increasing insulin sensitivity and inducing lipolysis.
Uniqueness
1,2-Dioctadecenoyl-sn-glycero-3-Phosphoserine is unique due to its specific combination of oleic acid tails and a head group containing both carboxylic acid and amine groups . This structure allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in research and industry .
Properties
Molecular Formula |
C42H77NNaO10P |
---|---|
Molecular Weight |
810.0 g/mol |
IUPAC Name |
sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39-;/m1./s1 |
InChI Key |
KPHZNDUWYZIXFY-ODDSEBEXSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
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